molecular formula C7H12N4OS B1485710 (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol CAS No. 1932097-12-5

(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol

Cat. No. B1485710
CAS RN: 1932097-12-5
M. Wt: 200.26 g/mol
InChI Key: PNHNAFGMGDNRKH-PHDIDXHHSA-N
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Description

(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol is an organic compound that has been studied for its potential applications in scientific research. It is a small molecule that is synthesized by the condensation of 4-methyl-4H-1,2,4-triazol-3-ylsulfanyl and pyrrolidin-3-ol. This compound has been found to be a useful tool in the laboratory, with a wide range of applications in scientific research.

Scientific Research Applications

Synthesis and Pharmacological Properties

A key study detailed the cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives, exploring their pharmacological properties. This research demonstrated a methodological approach for generating compounds with potential effects on the central nervous system (CNS) in mice, highlighting the compound's relevance in pharmacological research (Maliszewska-Guz et al., 2005).

Antimicrobial and Anti-inflammatory Activities

Further studies have synthesized Schiff bases and Mannich bases from 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide, evaluating their anti-inflammatory and antimicrobial activities. These findings are significant for developing new therapeutic agents with enhanced biological activities (Sachdeva et al., 2013).

Metal Complex Formation

Research into the design and synthesis of specific triazole derivatives has been extended to the formation of metal complexes, such as those with Group 12 elements (zinc, cadmium, mercury). These complexes have been assessed for their structural characteristics and potential in supramolecular assembly, indicating the versatility of triazole derivatives in coordination chemistry (Castiñeiras et al., 2019).

Large-Scale Synthesis for Bioactive Molecules

A practical large-scale synthesis method for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol has been developed, highlighting its utility as an intermediate in creating various bioactive molecules. This synthesis process emphasizes the compound's significance in medicinal chemistry and drug development (Kotian et al., 2005).

properties

IUPAC Name

(3R,4R)-4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS/c1-11-4-9-10-7(11)13-6-3-8-2-5(6)12/h4-6,8,12H,2-3H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHNAFGMGDNRKH-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1S[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol
Reactant of Route 2
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol
Reactant of Route 3
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol
Reactant of Route 4
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol
Reactant of Route 5
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol
Reactant of Route 6
(3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol

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